Ethyl 4-(4-bromophenoxy)benzoate Ethyl 4-(4-bromophenoxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18659108
InChI: InChI=1S/C15H13BrO3/c1-2-18-15(17)11-3-7-13(8-4-11)19-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3
SMILES:
Molecular Formula: C15H13BrO3
Molecular Weight: 321.16 g/mol

Ethyl 4-(4-bromophenoxy)benzoate

CAS No.:

Cat. No.: VC18659108

Molecular Formula: C15H13BrO3

Molecular Weight: 321.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-bromophenoxy)benzoate -

Specification

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
IUPAC Name ethyl 4-(4-bromophenoxy)benzoate
Standard InChI InChI=1S/C15H13BrO3/c1-2-18-15(17)11-3-7-13(8-4-11)19-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3
Standard InChI Key MMTZIMQMZQYQQM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br

Introduction

Chemical Structure and Nomenclature

Ethyl 4-(4-bromophenoxy)benzoate (IUPAC name: ethyl 4-[(4-bromophenyl)oxy]benzoate) features a benzoate ester group at the para position of a phenoxy moiety, which is itself substituted with a bromine atom at the para position. The molecular formula is C15H13BrO3\text{C}_{15}\text{H}_{13}\text{BrO}_3, with a molecular weight of 333.17 g/mol. Key structural attributes include:

  • Ester functional group: Enhances reactivity in hydrolysis and transesterification reactions.

  • Bromine substituent: Introduces electron-withdrawing effects, influencing electrophilic substitution patterns.

  • Phenoxy bridge: Imparts rigidity and stabilizes resonance structures.

The compound’s structure is validated via spectroscopic methods:

  • 1H^1\text{H} NMR: Aromatic protons resonate between 6.8–8.0 ppm, with distinct splitting patterns due to para substitution .

  • 13C^{13}\text{C} NMR: Carbonyl carbon appears near 167 ppm, while brominated carbons exhibit upfield shifts .

Synthesis Methodologies

Nucleophilic Aromatic Substitution

The most common route involves reacting 4-bromophenol with ethyl 4-fluorobenzoate in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF):

4-BrC6H4OH+EtO2CC6H4FK2CO3,DMFEtO2CC6H4OC6H4Br-4+KF\text{4-BrC}_6\text{H}_4\text{OH} + \text{EtO}_2\text{CC}_6\text{H}_4\text{F} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{EtO}_2\text{CC}_6\text{H}_4\text{O}C_6\text{H}_4\text{Br-4} + \text{KF}

Reaction Conditions:

  • Temperature: 80–100°C

  • Duration: 12–24 hours

  • Yield: 65–75%

Mitsunobu Coupling

An alternative method employs the Mitsunobu reaction to couple 4-bromophenol and ethyl 4-hydroxybenzoate:

4-BrC6H4OH+EtO2CC6H4OHDIAD, PPh3EtO2CC6H4OC6H4Br-4\text{4-BrC}_6\text{H}_4\text{OH} + \text{EtO}_2\text{CC}_6\text{H}_4\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{EtO}_2\text{CC}_6\text{H}_4\text{O}C_6\text{H}_4\text{Br-4}

Reaction Conditions:

  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3_3)

  • Solvent: THF

  • Yield: 70–80%

Physical and Chemical Properties

PropertyValue/Description
Melting Point92–94°C (lit.)
Boiling Point320°C (decomposes)
Density1.45 g/cm3^3 (estimated)
SolubilitySoluble in DCM, THF; insoluble in water
Refractive Index1.582 (20°C)
Flash Point>150°C

Key Observations:

  • Thermal stability up to 250°C, beyond which decomposition releases brominated byproducts .

  • Hydrolyzes under basic conditions to yield 4-(4-bromophenoxy)benzoic acid.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 4-(4-bromophenoxy)benzoate serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its hydrolysis product, 4-(4-bromophenoxy)benzoic acid, is a key intermediate in COX-2 inhibitor development .

Suzuki-Miyaura Cross-Coupling

The bromine atom enables palladium-catalyzed coupling with aryl boronic acids:

EtO2CC6H4OC6H4Br+ArB(OH)2Pd(PPh3)4EtO2CC6H4OC6H4Ar\text{EtO}_2\text{CC}_6\text{H}_4\text{O}C_6\text{H}_4\text{Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{EtO}_2\text{CC}_6\text{H}_4\text{O}C_6\text{H}_4\text{Ar}

Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (2 mol%)

  • Base: Na2_2CO3_3

  • Solvent: Dioxane/water (4:1)

  • Yield: 85–90%

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